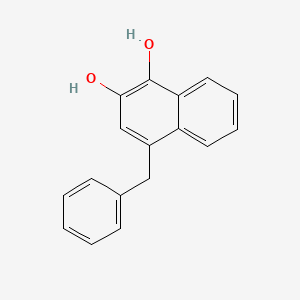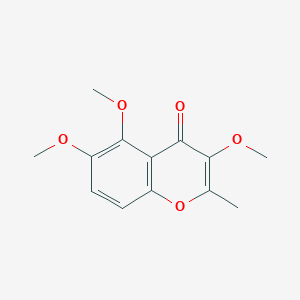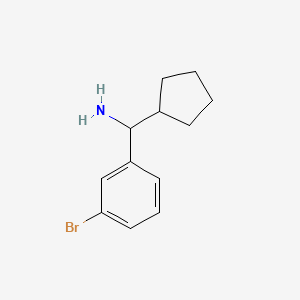
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods may include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .
Chemical Reactions Analysis
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: It finds applications in the production of liquid crystals and cyanine dyes.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid can be compared with other fluorinated quinolines, such as:
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
These compounds share similar structural features but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H7FN2O4 |
|---|---|
Molecular Weight |
250.18 g/mol |
IUPAC Name |
6-fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7FN2O4/c1-5-4-7(12)10(14(17)18)6-2-3-8(11(15)16)13-9(5)6/h2-4H,1H3,(H,15,16) |
InChI Key |
ZKROSGPLXLWQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


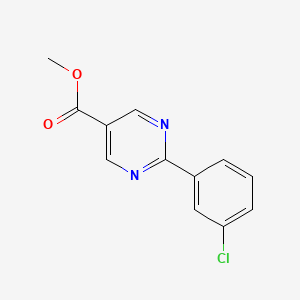
![4-Chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11863323.png)
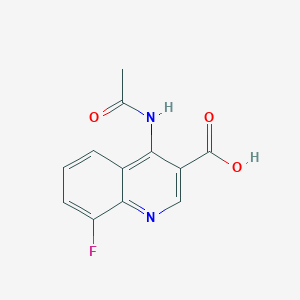

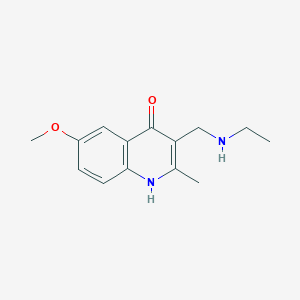
![Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11863342.png)

